molecular formula C15H20N2O7 B12095855 Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate

Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate

Cat. No.: B12095855
M. Wt: 340.33 g/mol
InChI Key: SMPRKQDXVQWFGQ-NEPJUHHUSA-N
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Description

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a nitrophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is typically introduced via a nitration reaction, using nitric acid and sulfuric acid as reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Trifluoroacetic acid

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amino compound

    Substitution: Removal of the Boc group to yield the free amine

Scientific Research Applications

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, the Boc group serves as a protecting group that can be removed under physiological conditions to release the active drug. The hydroxy and nitrophenyl groups can participate in various biochemical interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate: Lacks the Boc protecting group.

    Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Lacks the nitro group.

Uniqueness

Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate is unique due to the presence of both the Boc protecting group and the nitrophenyl group. This combination allows for selective reactions and applications in various fields, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-5-7-10(8-6-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m1/s1

InChI Key

SMPRKQDXVQWFGQ-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC

Origin of Product

United States

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